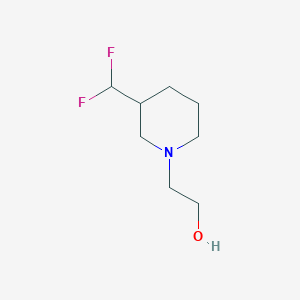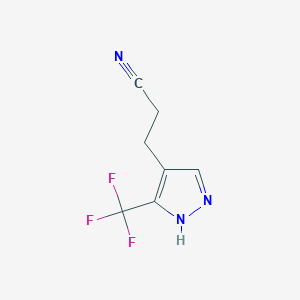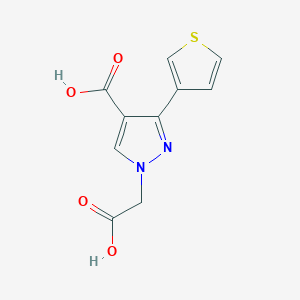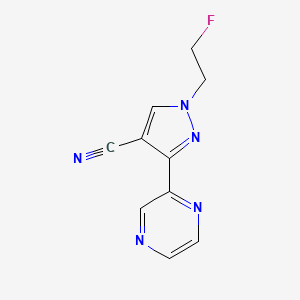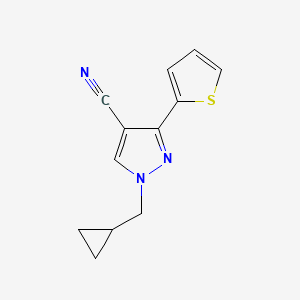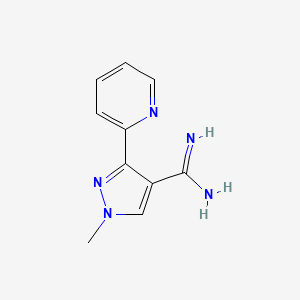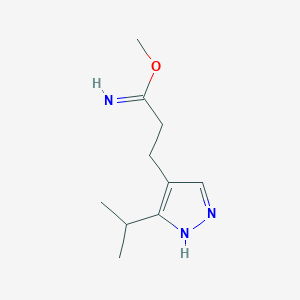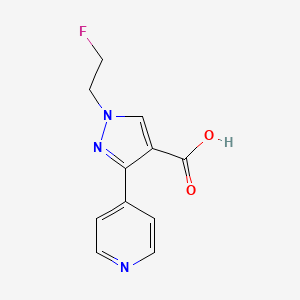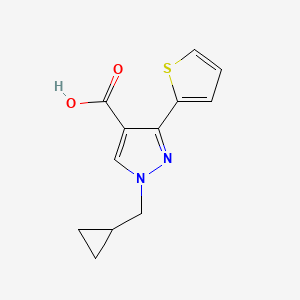![molecular formula C14H19N3 B1482442 2-Cyclopentyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2098149-20-1](/img/structure/B1482442.png)
2-Cyclopentyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Overview
Description
2-Cyclopentyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (CPT-PYRAZ) is a novel compound with a wide range of potential applications in the field of medicinal chemistry. It is a member of the pyrazolo[1,5-a]pyrazine family, a group of compounds that have been studied extensively for their potential therapeutic effects. CPT-PYRAZ has a unique structure that makes it particularly attractive for use in drug design and development. It has a number of advantageous properties such as high solubility in water and a low toxicity profile.
Scientific Research Applications
Chemical Synthesis and Heterocyclic Compounds
The compound 2-Cyclopentyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine falls into the category of heterocyclic compounds, which are pivotal in the field of medicinal chemistry due to their diverse biological activities. The synthetic routes to such compounds often involve multistep reactions, including cycloadditions, condensations, and substitutions, which are key in constructing complex molecular architectures found in many pharmaceuticals.
For instance, the synthesis of substituted 2-(pyrazol-5-yl)-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridines, which share a similar heterocyclic framework with the compound of interest, demonstrates the importance of such structures in pharmaceutical chemistry. These compounds are synthesized via reactions involving acetylene, highlighting the relevance of acetylene-based methodologies in constructing heterocyclic compounds (Sagitova et al., 2019).
Biological Activities and Applications
Heterocyclic compounds similar to 2-Cyclopentyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine exhibit a range of biological activities. For example, compounds with pyrazole and pyrazolopyridazine rings have been reported to possess antimicrobial, anti-inflammatory, and analgesic activities. Such findings underscore the potential of these heterocycles in therapeutic applications and drug design (Zaki et al., 2016).
Moreover, the synthesis and evaluation of pyrazoline derivatives have highlighted their potential as antibacterial agents. This reinforces the significance of heterocyclic compounds in developing new antimicrobial therapies, addressing the growing concern over antibiotic resistance (Rani et al., 2015; Rani & Mohamad, 2014).
properties
IUPAC Name |
2-cyclopentyl-5-prop-2-ynyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-2-7-16-8-9-17-13(11-16)10-14(15-17)12-5-3-4-6-12/h1,10,12H,3-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJCKKBUVAHXOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN2C(=CC(=N2)C3CCCC3)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



